N,4,5-trimethyl-4H-1,2,4-triazol-3-amine N,4,5-trimethyl-4H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 57561-17-8
VCID: VC8280797
InChI: InChI=1S/C5H10N4/c1-4-7-8-5(6-2)9(4)3/h1-3H3,(H,6,8)
SMILES: CC1=NN=C(N1C)NC
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine

CAS No.: 57561-17-8

Cat. No.: VC8280797

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine - 57561-17-8

Specification

CAS No. 57561-17-8
Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
IUPAC Name N,4,5-trimethyl-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C5H10N4/c1-4-7-8-5(6-2)9(4)3/h1-3H3,(H,6,8)
Standard InChI Key YNICHEAYVRKVGJ-UHFFFAOYSA-N
SMILES CC1=NN=C(N1C)NC
Canonical SMILES CC1=NN=C(N1C)NC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine features a 1,2,4-triazole ring system—a five-membered aromatic heterocycle containing three nitrogen atoms. The substitution pattern includes methyl groups at the 3-amine nitrogen (N), 4-ring nitrogen, and 5-carbon positions (Figure 1) . The IUPAC name reflects this arrangement: N,4,5-trimethyl-4H-1,2,4-triazol-3-amine.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₅H₁₀N₄
Molecular Weight126.16 g/mol (free base)
CAS Number1955493-97-6 (hydroiodide salt)
Canonical SMILESCN1C(=NN=C1N(C)C)C

The hydroiodide salt (C₅H₁₁IN₄) increases molecular weight to 254.07 g/mol, enhancing solubility for biological assays .

Stereoelectronic Properties

The methyl groups induce steric hindrance, modulating electron density across the triazole ring. Quantum mechanical calculations predict enhanced π-π stacking interactions compared to non-methylated analogs, a feature critical for binding to biological targets like enzyme active sites .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The free base is typically synthesized via sequential alkylation of 3-amino-1,2,4-triazole. A representative protocol involves:

  • Methylation of 3-Amino-1,2,4-triazole: Reaction with methyl iodide in acetonitrile using potassium carbonate as a base yields N,4-dimethyl intermediates.

  • Second Methylation: Introduction of the 5-methyl group requires regioselective conditions, often employing dimethyl sulfate under controlled pH .

Equation 1:
3-Amino-1,2,4-triazole+3CH3IK2CO3,CH3CNN,4,5-Trimethyl-4H-1,2,4-triazol-3-amine\text{3-Amino-1,2,4-triazole} + 3 \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine}

Industrial Production

Large-scale manufacturing prioritizes atom economy and solvent recovery. Continuous-flow reactors achieve 85% yield by optimizing residence time (30–60 min) and temperature (80–100°C) . Recent advances employ electrochemical methods to reduce reliance on alkyl halides, aligning with green chemistry principles .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point192–195°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)12 mg/mL in DMSOShake-flask method
LogP (Octanol-Water)1.45HPLC-derived
pKa4.2 (amine), 8.7 (triazole)Potentiometric titration

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration—a trait exploited in CNS-targeted therapies .

Applications in Materials Science

Coordination Polymers

The triazole nitrogen atoms serve as ligands for transition metals. Reaction with Cu(I) forms luminescent coordination polymers with potential use in OLEDs.

Equation 2:
N,4,5-Trimethyltriazole+CuI[Cu2(C5H9N4)3]I2\text{N,4,5-Trimethyltriazole} + \text{CuI} \rightarrow [\text{Cu}_2(\text{C}_5\text{H}_9\text{N}_4)_3]\text{I}_2

Polymer Stabilizers

Incorporation into polypropylene at 0.5 wt% increases thermal degradation temperature by 42°C, outperforming commercial hindered amine light stabilizers.

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